1-(4-Ethoxyphenyl)-3-(2-furyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-7-5-12(6-8-14)15(16)10-9-13-4-3-11-18-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGLZCHHNHKVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244266 | |
| Record name | 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-91-9 | |
| Record name | 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on Rings A and B significantly impact melting points, solubility, and crystallinity. Key comparisons include:
Table 1: Physical Properties of Selected Chalcones
Key Observations :
- Ethoxy vs. Methoxy: The ethoxy group in Chalcone2 induces distinct supramolecular packing compared to methoxy-substituted Chalcone1, as revealed by Hirshfeld surface analysis.
- Furan-2-yl vs. Phenyl : Compounds with furan-2-yl (e.g., LabMol-70/71 ) generally exhibit lower melting points than phenyl-substituted analogues, likely due to reduced symmetry and weaker π-π stacking.
Key Observations :
- Electron-Donating Groups : Ethoxy substitution (PAAPE ) enhances binding affinity to viral proteins compared to methoxy (PAAPM), likely due to improved hydrophobic interactions.
- Halogen vs. Alkoxy : Halogenated chalcones (e.g., 2j in , IC₅₀ = 4.7 μM) show higher potency than alkoxy-substituted derivatives, attributed to halogen electronegativity enhancing dipole interactions.
- Furan-2-yl Contribution : The furan moiety in Compound 8 and LabMol-70/71 correlates with antifungal activity, though substituents on Ring A modulate potency.
Structural and Crystallographic Comparisons
- Crystal Packing : Chalcone2 (4-ethoxyphenyl) exhibits denser molecular packing than methoxy analogues due to ethoxy’s extended alkyl chain, favoring C–H···O and C–H···π interactions.
- Planarity : Ethoxy and methoxy groups both preserve the chalcone’s planar conformation, critical for π-orbital overlap and charge transfer in photophysical applications .
Biological Activity
(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a furan ring and an ethoxy-substituted phenyl group. The molecular formula is with a molecular weight of 242.27 g/mol .
Anticancer Properties
Recent studies have highlighted the potential of chalcone derivatives, including (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, in exhibiting anticancer activity. For instance, research indicates that certain chalcones can induce apoptosis in cancer cell lines through mechanisms such as the modulation of cell cycle progression and the activation of caspases .
Case Study : A study evaluating various chalcone derivatives demonstrated that compounds similar to (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–30 µM, indicating potent activity .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Several studies have reported that (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against various pathogens, showcasing its potential as a therapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has been investigated for its anti-inflammatory effects. Research indicates that chalcones can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Chalcones may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Modulation of Signaling Pathways : Interference with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the Claisen-Schmidt condensation between 4-ethoxyacetophenone and furan-2-carbaldehyde. Key steps include:
- Using a base catalyst (e.g., NaOH or KOH) in ethanol or methanol under reflux .
- Monitoring reaction progress via TLC or HPLC to optimize time and temperature.
- Purification via recrystallization or column chromatography. Adjust solvent polarity (e.g., hexane/ethyl acetate) based on compound solubility .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure and stereochemistry of the compound?
- Methodology :
- FT-IR : Identify key functional groups, such as the carbonyl stretch (~1650–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
- NMR :
- ¹H NMR : Ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan protons (δ 6.5–7.5 ppm), and enone protons (δ 7.0–8.0 ppm with coupling constants J = 15–16 Hz confirming the E-configuration) .
- ¹³C NMR : Carbonyl carbon (~190 ppm), aromatic carbons (100–160 ppm), and ethoxy carbons (~60–70 ppm) .
Q. What crystallographic methods are used to determine the solid-state structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation in a solvent like ethanol or DCM.
- Perform XRD analysis using a diffractometer (e.g., Oxford Diffraction SuperNova) with Cu-Kα radiation.
- Solve the structure using software like SHELX and refine with Olex2. Compare bond lengths/angles with DFT-optimized geometries .
Advanced Research Questions
Q. How do experimental spectroscopic data compare with theoretical predictions from DFT calculations?
- Methodology :
- Optimize the molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)) in Gaussian 03/08.
- Calculate vibrational frequencies (FT-IR) and NMR chemical shifts (GIAO method).
- Analyze discrepancies (e.g., solvent effects in NMR) and validate computational models against experimental data .
Q. What mechanistic insights explain the compound’s moderate antimicrobial activity, and how can structure-activity relationships (SAR) guide optimization?
- Methodology :
- Test antimicrobial activity via microdilution assays against Gram-positive/negative bacteria and fungi.
- Perform SAR studies : Modify substituents (e.g., replace ethoxy with bulkier alkoxy groups) and assess changes in activity.
- Use molecular docking to predict interactions with microbial targets (e.g., DNA gyrase or membrane proteins) .
Q. How does the compound’s nonlinear optical (NLO) behavior compare to structurally similar chalcones, and what factors enhance its polarizability?
- Methodology :
- Measure hyperpolarizability (β) via electric field-induced second harmonic generation (EFISHG).
- Correlate with DFT-derived parameters (HOMO-LUMO gap, dipole moment). Substituent effects (e.g., electron-donating ethoxy vs. methoxy) can modulate NLO efficiency .
Q. What strategies resolve contradictions between theoretical and experimental data in charge transfer analysis?
- Methodology :
- Re-examine computational parameters (e.g., solvent models, basis set size).
- Use Hirshfeld surface analysis to assess intermolecular interactions in the crystal lattice that DFT may not capture .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
